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Abstract
4-Bromo-3-methoxybenzonitrile is a substituted aromatic nitrile of significant interest in

synthetic chemistry, serving as a versatile building block for novel pharmaceutical and

agrochemical agents. A thorough understanding of its physical properties is paramount for its

effective handling, reaction optimization, and downstream application development. This guide

provides a comprehensive overview of the core physicochemical properties of 4-Bromo-3-
methoxybenzonitrile. In light of limited publicly available experimental data for this specific

isomer, this document integrates known identifiers with theoretical spectral analysis and

detailed, field-proven protocols for empirical determination. This approach ensures a robust

and practical framework for researchers, emphasizing causality behind experimental choices

and establishing self-validating systems for data acquisition.

Compound Identification and Core Molecular Data
Precise identification is the foundation of any chemical study. 4-Bromo-3-
methoxybenzonitrile is a distinct isomer, and its properties should not be confused with those

of its positional isomers, such as 3-bromo-4-methoxybenzonitrile, for which more data is

available.
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The fundamental identifiers for the target compound are established as follows:

Identifier Value Source

IUPAC Name 4-bromo-3-methoxybenzonitrile PubChem[1]

CAS Number 120315-65-3 PubChem[1]

Molecular Formula C₈H₆BrNO Sigma-Aldrich

Molecular Weight 212.04 g/mol Sigma-Aldrich

Canonical SMILES COC1=C(C=CC(=C1)C#N)Br PubChem[1]

InChI Key
TWBFZKKJFREYES-

UHFFFAOYSA-N
Sigma-Aldrich

Physical and Chemical Properties
While major chemical suppliers list this compound for sale, they often do not provide extensive

analytical data, noting that the buyer assumes responsibility for confirming purity and identity.[2]

Consequently, a combination of predicted and placeholder data is presented below,

underscoring the necessity of empirical validation using the protocols detailed in subsequent

sections.
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Property
Value / Expected
Characteristics

Notes

Appearance
Expected to be a white to off-

white solid.

Based on typical appearance

of similar aromatic nitriles.

Melting Point
Data not available. Requires

experimental determination.

The isomeric 3-bromo-4-

methoxybenzonitrile has a

reported melting point of 122-

124 °C. Positional differences

in substituents will alter crystal

lattice packing, so this value is

not directly transferable.

Boiling Point Data not available.

High boiling point expected

due to polarity and molecular

weight. May decompose

before boiling under

atmospheric pressure.

Density Data not available.

Expected to be denser than

water. The isomer 3-bromo-4-

methoxybenzonitrile has a

reported density of

approximately 1.578 g/cm³.

Solubility Predicted XlogP3: 2.3

The positive XlogP3 value

suggests poor solubility in

water and good solubility in

common organic solvents like

dichloromethane, ethyl

acetate, and acetone.[1]

Theoretical Spectral Analysis
In the absence of published spectra, a theoretical analysis based on established principles of

spectroscopy provides a predictive framework for researchers to verify their own experimental

results.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The molecular structure of 4-Bromo-3-methoxybenzonitrile dictates a specific and

predictable pattern in both ¹H and ¹³C NMR spectra. The analysis is based on the additive

effects of the substituents on the chemical shifts of the aromatic ring.[3][4][5][6]

¹H NMR (Proton NMR) Prediction: The aromatic region (typically δ 7.0-8.0 ppm) will feature

signals for three distinct protons.

H-2 (ortho to -CN, meta to -OCH₃): Expected to be the most downfield proton due to the

anisotropic deshielding effect of the nitrile group. It will appear as a doublet.

H-5 (ortho to -Br, meta to -CN): Significantly deshielded by the adjacent bromine atom. It will

appear as a doublet of doublets.

H-6 (ortho to -OCH₃, meta to -Br): Influenced by both the electron-donating methoxy group

(shielding) and the meta-positioned bromine. It will appear as a doublet.

-OCH₃ Protons: A sharp singlet, integrating to 3H, expected around δ 3.8-4.0 ppm. For

comparison, the methoxy protons in 3-methoxybenzonitrile appear at δ 3.83 ppm.[7]

¹³C NMR Prediction: Eight distinct carbon signals are expected.

-C≡N (Nitrile Carbon): Typically found in the δ 115-120 ppm region.

-OCH₃ (Methoxy Carbon): Expected around δ 55-60 ppm.[7]

Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range.

C1 (-CN attached): A quaternary carbon with a reduced intensity, expected around δ 110-

115 ppm.

C3 (-OCH₃ attached): Shielded by the oxygen, expected to be the most upfield of the

protonated aromatic carbons.

C4 (-Br attached): A quaternary carbon whose chemical shift is influenced by the inductive

effect of bromine.
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The remaining protonated carbons (C2, C5, C6) will have shifts determined by the

combined electronic effects of the three substituents.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to its key functional

groups.[8][9][10][11]

C≡N Stretch: A sharp, strong absorption band is the most characteristic signal, expected in

the range of 2220-2260 cm⁻¹.

C-O-C Stretch (Aryl Ether): A strong, characteristic band is expected around 1200-1275 cm⁻¹

(asymmetric stretch) and a weaker one near 1000-1075 cm⁻¹ (symmetric stretch).

C=C Stretch (Aromatic Ring): Several medium to weak bands are expected in the 1400-1600

cm⁻¹ region.

=C-H Stretch (Aromatic): Weak to medium bands appearing above 3000 cm⁻¹, typically in

the 3000-3100 cm⁻¹ range.

C-Br Stretch: This absorption occurs in the fingerprint region and can be difficult to assign

definitively but is expected in the 500-690 cm⁻¹ range.

Authoritative Experimental Protocols
To empower researchers to generate reliable empirical data, the following section details

standardized, self-validating protocols for determining the key physical properties.

Melting Point Determination
Causality: The melting point range provides a crucial metric for the purity of a crystalline solid. A

sharp, narrow melting range (≤ 1°C) is indicative of high purity, whereas a broad and depressed

range suggests the presence of impurities. This protocol uses a digital melting point apparatus

(e.g., Mel-Temp) for accuracy and reproducibility.

Methodology:
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Sample Preparation: Ensure the 4-Bromo-3-methoxybenzonitrile sample is completely dry

and finely powdered. Crush a small amount using a mortar and pestle if necessary.

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a

small amount. Invert the tube and tap its sealed bottom on a hard surface to pack the solid to

a height of 2-3 mm.[12]

Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp

apparatus.[13][14]

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min)

to quickly find an approximate melting range. This prevents spending excessive time on the

precise measurement.

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate

melting point. Insert a new capillary with the sample. Set a slow ramp rate of 1-2 °C per

minute.[12]

Data Recording: Observe the sample through the magnifying lens. Record the temperature

(T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last solid

crystal melts. The melting range is T₁ - T₂.

Validation: Repeat the precise determination at least twice. Consistent results validate the

measurement.

Sample Preparation Measurement Analysis

Dry & Powder Sample Load Capillary (2-3 mm) Insert into Mel-Temp Set Slow Ramp Rate (1-2°C/min) Observe & Record T₁ (First Liquid) Record T₂ (All Liquid) Report Range (T₁ - T₂) Assess Purity

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

FT-IR Spectrum Acquisition (KBr Pellet Method)
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Causality: The KBr pellet method is a standard transmission technique for acquiring high-

quality IR spectra of solid samples. The sample is dispersed in an IR-transparent matrix (KBr),

minimizing scattering and producing sharp, well-defined absorption bands that serve as a

molecular "fingerprint".[15][16]

Methodology:

Material Preparation: Gently heat spectroscopic grade Potassium Bromide (KBr) in an oven

to ensure it is completely dry. Moisture will show a broad absorption around 3400 cm⁻¹.

Sample Grinding: In an agate mortar, add ~1 mg of 4-Bromo-3-methoxybenzonitrile and

~100 mg of the dried KBr (a 1:100 ratio is typical).[17] Grind the two solids together with a

pestle until a fine, homogeneous powder is obtained. The quality of the grind is critical for a

transparent pellet.

Pellet Pressing: Assemble the die of a hydraulic press. Carefully transfer the KBr-sample

mixture into the die.[18]

Evacuation: Connect the die to a vacuum pump to remove trapped air, which can cause the

pellet to be opaque.

Pressing: Apply pressure (typically 8-10 tons) for several minutes.[19]

Pellet Release: Carefully release the pressure and vacuum, then disassemble the die to

retrieve the thin, transparent KBr pellet.

Spectrum Acquisition: Place the pellet in the spectrometer's sample holder. First, run a

background scan with an empty holder. Then, run the sample scan. The instrument software

will automatically ratio these to produce the final absorbance or transmittance spectrum.
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Caption: Experimental Workflow for FT-IR using KBr Pellet.

NMR Spectrum Acquisition
Causality: High-resolution NMR spectroscopy provides unambiguous information about the

carbon-hydrogen framework of a molecule. Proper sample preparation is the most critical
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variable for obtaining high-quality, high-resolution spectra, as impurities or heterogeneity can

severely degrade the magnetic field homogeneity.

Methodology:

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.

Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic

compounds.

Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of the sample into a clean, dry

vial. For ¹³C NMR, a higher concentration of 50-100 mg is preferable due to the lower natural

abundance of the ¹³C isotope.[20]

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[20] If

desired, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, δ = 0.00

ppm).

Homogenization: Ensure the sample is completely dissolved. Gentle vortexing or sonication

can be used. The solution must be perfectly clear and homogeneous.

Filtration: To remove any particulate matter, filter the solution through a small plug of glass

wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

Final Checks: Cap the NMR tube securely. The final solution height should be ~4-5 cm. Wipe

the outside of the tube clean before inserting it into the spectrometer's spinner turbine.

Safety and Handling
Based on available GHS data, 4-Bromo-3-methoxybenzonitrile is classified as an Acute

Toxicant (Oral) and requires careful handling.[21]

GHS Pictogram: GHS07 (Exclamation Mark)

Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.
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Precautionary Statements:

P264: Wash skin thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a

lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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